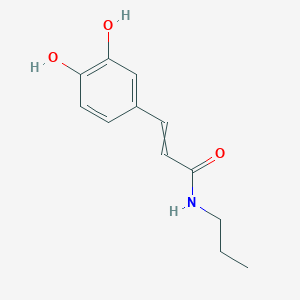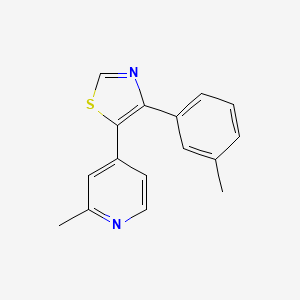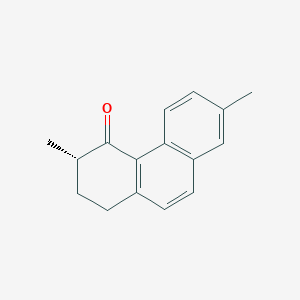
(3S)-3,7-Dimethyl-2,3-dihydrophenanthren-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3,7-Dimethyl-2,3-dihydrophenanthren-4(1H)-one is an organic compound with a unique structure that includes a phenanthrene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3,7-Dimethyl-2,3-dihydrophenanthren-4(1H)-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the use of palladium-catalyzed cyclization reactions has been reported in the literature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3S)-3,7-Dimethyl-2,3-dihydrophenanthren-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or alkenes.
Scientific Research Applications
(3S)-3,7-D
Properties
CAS No. |
318982-44-4 |
|---|---|
Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
(3S)-3,7-dimethyl-2,3-dihydro-1H-phenanthren-4-one |
InChI |
InChI=1S/C16H16O/c1-10-3-8-14-13(9-10)7-6-12-5-4-11(2)16(17)15(12)14/h3,6-9,11H,4-5H2,1-2H3/t11-/m0/s1 |
InChI Key |
CROWVIBACJUIGP-NSHDSACASA-N |
Isomeric SMILES |
C[C@H]1CCC2=C(C1=O)C3=C(C=C2)C=C(C=C3)C |
Canonical SMILES |
CC1CCC2=C(C1=O)C3=C(C=C2)C=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3,5-Dinitrobenzoyl)oxy]tris(2-methyl-2-phenylpropyl)stannane](/img/structure/B14255697.png)

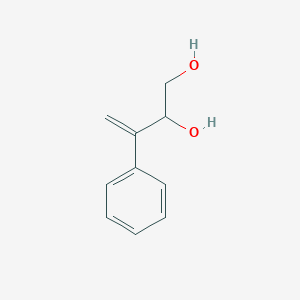
![N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]pivalamide](/img/structure/B14255717.png)
![Bicyclo[2.2.1]hept-5-ene-2-carbonylchloride, (1S,2R,4S)-](/img/structure/B14255729.png)
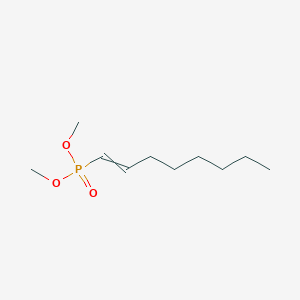
![Methanone, phenyl[2-(phenylethynyl)phenyl]-](/img/structure/B14255752.png)
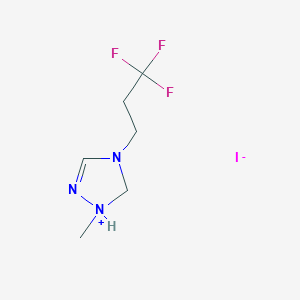
![4-{[(E)-(4-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14255758.png)
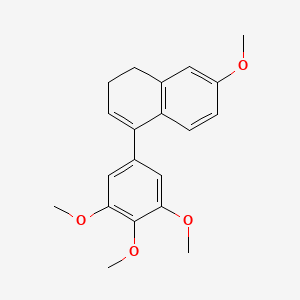
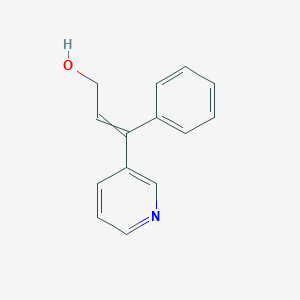
![Acetic acid;4-[3-[chloro(dimethyl)silyl]propyl]-2-methoxyphenol](/img/structure/B14255784.png)
